molecular formula C18H16N2O4 B2368579 (Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl dimethylcarbamate CAS No. 904010-06-6

(Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl dimethylcarbamate

Cat. No.: B2368579
CAS No.: 904010-06-6
M. Wt: 324.336
InChI Key: IRTKQNTZCLJSCR-NVNXTCNLSA-N
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Description

(Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a useful research compound. Its molecular formula is C18H16N2O4 and its molecular weight is 324.336. The purity is usually 95%.
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Biological Activity

(Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a complex organic compound that combines a benzofuran core with a pyridine moiety and a carbamate group. This unique structure suggests potential biological activities, making it an interesting subject for pharmacological research. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following features:

  • Benzofuran Core : Provides a stable framework for biological interactions.
  • Pyridine Ring : Enhances solubility and may contribute to the compound's biological activity.
  • Dimethylcarbamate Group : Potentially increases reactivity with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to (Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran derivatives exhibit significant antimicrobial properties.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (mg/mL)Bacteria Tested
Compound A0.004–0.03E. coli, S. aureus
Compound B0.015B. cereus
Compound C0.06L. monocytogenes

These studies suggest that the compound may also exhibit similar activity against various Gram-positive and Gram-negative bacteria, potentially outperforming traditional antibiotics like ampicillin in efficacy .

Anticancer Activity

Preliminary studies have shown promising results regarding the anticancer properties of related benzofuran derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against human cancer cell lines.

Table 2: Anticancer Activity of Benzofuran Derivatives

CompoundGI50 (nM)Cancer Cell Lines Tested
Compound D37MCF-7, HeLa
Compound E54MCF-10A
Compound F86A549

The most potent derivatives exhibited GI50 values comparable to established anticancer agents, indicating that (Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran derivatives may serve as potential leads in cancer therapy .

Anti-inflammatory Activity

The anti-inflammatory potential of benzofuran derivatives has also been explored. These compounds are believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes.

Research Findings
In vitro studies have shown that certain analogs can significantly reduce the production of inflammatory mediators in cell models exposed to inflammatory stimuli. The mechanisms may involve the inhibition of NF-kB signaling pathways or the modulation of COX enzymes .

The proposed mechanism of action for (Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran derivatives involves:

  • Enzyme Inhibition : Compounds may bind to active sites on enzymes or receptors, inhibiting their activity.
  • Signal Transduction Modulation : Interaction with cellular signaling pathways can alter gene expression related to inflammation and cancer progression.

Case Studies

Several case studies have highlighted the effectiveness of related compounds in clinical settings:

  • Study on Antimicrobial Efficacy : A study demonstrated that a closely related compound had a MIC significantly lower than standard antibiotics against resistant bacterial strains.
  • Cancer Cell Line Study : Research involving various cancer cell lines showed that specific derivatives induced apoptosis more effectively than conventional treatments.

Properties

IUPAC Name

[(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-11-7-13(23-18(22)20(2)3)9-14-16(11)17(21)15(24-14)8-12-5-4-6-19-10-12/h4-10H,1-3H3/b15-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTKQNTZCLJSCR-NVNXTCNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CC3=CN=CC=C3)O2)OC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CN=CC=C3)/O2)OC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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